6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.
Mechanism of Action
Target of Action
The primary target of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is the IκB kinase ε (IKK-ε) and TANK-binding kinase 1 (TBK1) . These kinases play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets by forming a sticky π–π bond with the imidazole ring . This interaction stabilizes the compound in the binding site, allowing it to effectively inhibit the activity of IKK-ε and TBK1 .
Biochemical Pathways
The inhibition of IKK-ε and TBK1 disrupts the activation of NF-kappaB, a transcription factor that regulates genes responsible for both innate and adaptive immune responses . By inhibiting these kinases, this compound can modulate immune responses and inflammation.
Pharmacokinetics
Similar compounds have been noted to have good metabolic stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses and inflammation due to its inhibition of IKK-ε and TBK1 . This can potentially lead to therapeutic effects in conditions characterized by overactive immune responses or chronic inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other molecules can influence the compound’s stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo various modifications, such as alkylation reactions, to introduce different substituents . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, which helps in isolating the desired regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Alkylation Reactions: Alkylation at the nitrogen atoms of the imidazole ring can produce different regioisomers.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for alkylation, and various catalysts for facilitating the reactions. Conditions often involve the use of solvents like dimethylformamide (DMF) and phase transfer catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further modified to explore their biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Commonly found in drugs like zolimidine and ambien.
Uniqueness
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its bromine and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEGORLAVIFJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704483 | |
Record name | 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-63-3 | |
Record name | 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91996-63-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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